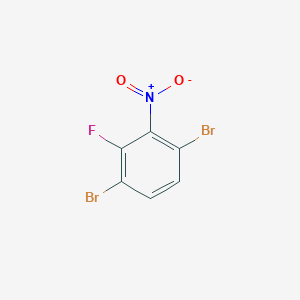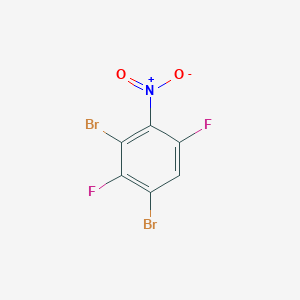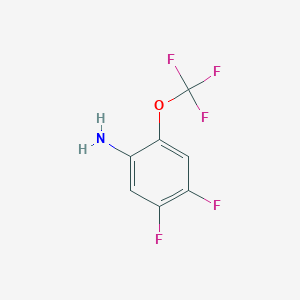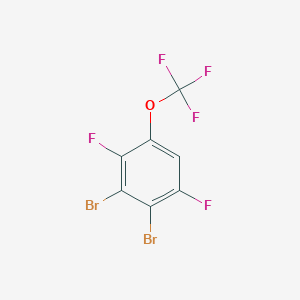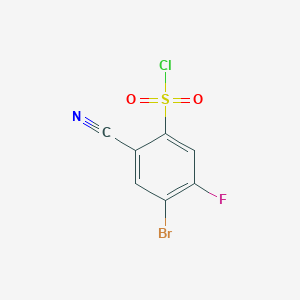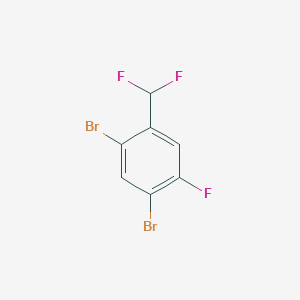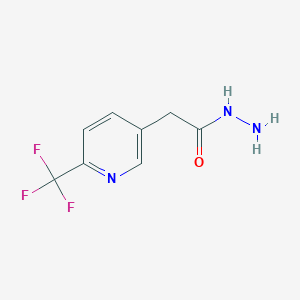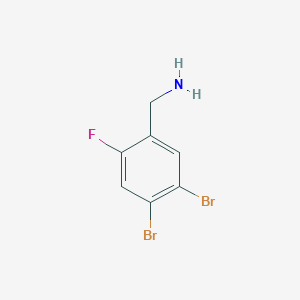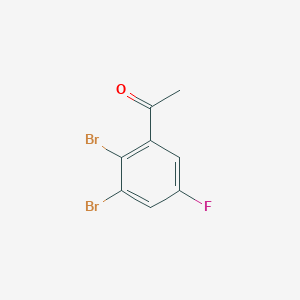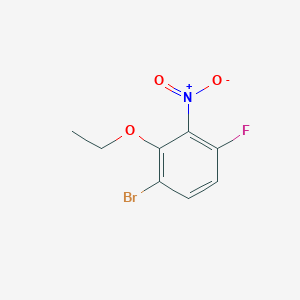
6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one
Vue d'ensemble
Description
6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one, also known as 6-hydroxy-2-tetrahydropyran-4-ylidene-1-benzofuran-3(2H)-one, is a heterocyclic organic compound that has found a wide range of applications in the fields of organic synthesis, pharmacology, and biochemistry. It is a naturally occurring compound found in plants, fungi, and bacteria, and its unique structure makes it a promising target for medicinal and industrial applications.
Applications De Recherche Scientifique
Synthesis Techniques
Researchers have developed efficient synthesis methods for compounds related to "6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one". For example, one-pot, sequential reactions have been utilized for the preparation of benzofuran derivatives, showcasing innovative approaches to compound synthesis. These methodologies emphasize the utility of specific reactants and conditions to achieve high yields of desired products, highlighting advancements in organic synthesis techniques (Thirupaiah Bade & R. R. Vedula, 2014).
Chemical Structure and Properties
Research on the chemical structures and properties of benzofuran derivatives reveals their complex nature and potential applications. Studies have elucidated the structure of novel chalcone and tetrahydrobenzofuran derivatives, demonstrating the significance of intramolecular interactions and the impact of molecular structure on stability and reactivity. These investigations provide a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in various scientific domains (K. Bhattacharyya et al., 1999; A. Levai et al., 2002).
Polysaccharide-Type Polymers
The development of polysaccharide-type polymers, such as poly(trans-3,4-dihydroxytetrahydropyran-6,2-diyloxymethylene), showcases the versatility of benzofuran derivatives in material science. These polymers, prepared from ring-opening polymerization, exhibit unique properties, including water sorption behavior. Such research underscores the potential of these compounds in creating new materials with specific functionalities (H. Komada, M. Okada, & H. Sumitomo, 1978).
Antimicrobial Investigations
The antimicrobial activities of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been explored, illustrating the bioactive potential of these compounds. Such studies highlight the importance of benzofuran derivatives in developing new antimicrobial agents, offering insights into their mechanisms of action and potential therapeutic applications (D. Kumar et al., 2007).
Propriétés
IUPAC Name |
6-hydroxy-2-(oxan-4-ylidene)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-9-1-2-10-11(7-9)17-13(12(10)15)8-3-5-16-6-4-8/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYXRCVLWHXECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



